molecular formula C3H3F3O3S B6203688 2-trifluoromethanesulfinylacetic acid CAS No. 2408-16-4

2-trifluoromethanesulfinylacetic acid

Cat. No.: B6203688
CAS No.: 2408-16-4
M. Wt: 176.1
InChI Key:
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Description

2-Trifluoromethanesulfinylacetic acid is an organosulfur compound with the molecular formula C3H3F3O3S. It is known for its versatility as a synthetic reagent and its applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethyl group attached to a sulfinylacetic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trifluoromethanesulfinylacetic acid can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation to obtain the desired product. This method is favored for its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethanesulfinylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethyl sulfides, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-Trifluoromethanesulfinylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-trifluoromethanesulfinylacetic acid involves its ability to act as a strong acid and a nucleophile. It can protonate substrates, facilitating various chemical transformations. The trifluoromethyl group enhances its reactivity by stabilizing the transition states and intermediates formed during reactions. This compound targets molecular pathways involving protonation and nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include trifluoromethanesulfonic acid, trifluoromethyl sulfenyl chloride, and trifluoromethyl sulfides. These compounds share the trifluoromethyl group but differ in their functional groups and reactivity .

Uniqueness

2-Trifluoromethanesulfinylacetic acid is unique due to its combination of the trifluoromethyl group with a sulfinylacetic acid moiety, which imparts distinct chemical properties. Its versatility as a reagent and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

2408-16-4

Molecular Formula

C3H3F3O3S

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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